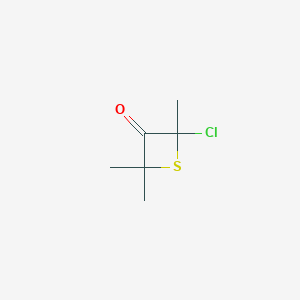

3-Thietanone, 2-chloro-2,4,4-trimethyl-

Description

Significance of Thietanone Derivatives in Organic Synthesis Research

Thietanone derivatives are valuable intermediates and building blocks in organic synthesis. Their strained four-membered ring can undergo a variety of ring-opening reactions, providing access to a range of acyclic sulfur-containing molecules that would be challenging to synthesize through other methods. Furthermore, the functional groups present on the thietanone ring can be manipulated to introduce diverse molecular complexity.

The synthetic utility of thietanones stems from several key features:

Ring Strain: The inherent strain of the four-membered ring makes it susceptible to nucleophilic and electrophilic attack, leading to selective ring cleavage.

Functional Group Handles: The carbonyl group in thietanones can participate in a wide array of classical carbonyl chemistry, including reductions, oxidations, and additions.

Stereochemical Control: The rigid four-membered ring can serve as a scaffold for stereoselective transformations at its substituents.

Thietanes and their derivatives have been identified in the structural motifs of some biologically active compounds and are considered useful intermediates in the synthesis of pharmaceuticals. beilstein-journals.org Synthetic methods for their preparation include nucleophilic thioetherifications, photochemical [2+2] cycloadditions, and ring expansions or contractions of other sulfur-containing heterocycles. nih.gov

Historical Development and Evolution of Thietanone Chemistry

The exploration of thietane (B1214591) chemistry began in the early 20th century, with initial efforts focused on the synthesis of the parent thietane ring. The synthesis of thietanones proved to be a more formidable challenge due to the inherent instability of these strained cyclic ketones. Early synthetic routes often suffered from low yields and limited substrate scope.

A significant advancement in thietanone synthesis was the development of methods involving the reaction of α-haloketones with a sulfur source. mdpi.com This approach allowed for the construction of the thietanone ring with greater efficiency and control. Another key development has been the use of photochemical methods, such as the [2+2] cycloaddition of thioketenes with alkenes, to form the thietane ring.

Over the decades, the understanding of thietanone reactivity has also evolved. Initially viewed as mere curiosities, their potential as versatile synthetic intermediates is now widely recognized. Modern spectroscopic techniques have been instrumental in characterizing these often-unstable molecules and elucidating their reaction mechanisms.

Focus on 3-Thietanone, 2-chloro-2,4,4-trimethyl- within Contemporary Chemical Research

The specific compound, 3-Thietanone, 2-chloro-2,4,4-trimethyl-, represents a fascinating case study within the broader field of thietanone chemistry. Its structure combines the inherent features of a thietanone with the added complexity of a chlorine substituent at the α-position to the carbonyl group and three methyl groups on the ring.

While extensive research dedicated solely to 3-Thietanone, 2-chloro-2,4,4-trimethyl- is not widely documented in publicly available literature, its structure suggests several avenues of reactivity and potential applications that align with contemporary research interests. The presence of the α-chloro ketone moiety, a well-known reactive functional group, suggests that this compound could be a valuable precursor for the synthesis of more complex heterocyclic systems.

The reactivity of 3-Thietanone, 2-chloro-2,4,4-trimethyl- is likely influenced by:

The Electrophilic Carbonyl Group: This group is a prime target for nucleophilic attack.

The α-Chloro Substituent: The chlorine atom can act as a leaving group in nucleophilic substitution reactions, providing a handle for further functionalization.

The Steric Hindrance from Methyl Groups: The three methyl groups can influence the stereochemical outcome of reactions at the ring.

The study of such substituted thietanones contributes to a deeper understanding of the interplay between ring strain, electronic effects, and steric factors in determining the chemical behavior of these unique heterocycles.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62161-71-1 |

|---|---|

Molecular Formula |

C6H9ClOS |

Molecular Weight |

164.65 g/mol |

IUPAC Name |

2-chloro-2,4,4-trimethylthietan-3-one |

InChI |

InChI=1S/C6H9ClOS/c1-5(2)4(8)6(3,7)9-5/h1-3H3 |

InChI Key |

MZBNPQSDTUPIBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)C(S1)(C)Cl)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Thietanone, 2 Chloro 2,4,4 Trimethyl

Established Synthetic Pathways to the Thietanone Ring System

The synthesis of the thietane (B1214591) ring, a four-membered sulfur heterocycle, is a well-established area of organic chemistry. Several classical methods have been developed, primarily revolving around the formation of carbon-sulfur bonds to close the strained four-membered ring. rsc.org These methods are most effective for simple or 3,3-disubstituted thietanes.

Nucleophilic Displacement Reactions for Thietane Formation

One of the most traditional and widely applied methods for constructing the thietane ring is through nucleophilic displacement reactions. researchgate.net This strategy typically involves the reaction of a bifunctional substrate containing two leaving groups at the 1 and 3 positions with a sulfide (B99878) nucleophile. The most common variant is the intermolecular double displacement of 1,3-dihaloalkanes with a sulfide source like sodium sulfide (Na₂S). researchgate.net

Alternatively, the reaction can be adapted to use substrates such as disulfonates of 1,3-diols or sulfonates of 3-haloalkan-1-ols. researchgate.net These reactions proceed via a double SN2 mechanism, where the sulfide anion sequentially displaces both leaving groups to form the cyclic thioether. While effective for less substituted systems, this method is often hampered by competing elimination reactions and polymerization, especially when synthesizing more sterically crowded thietanes. nih.gov

Intramolecular Cyclization Approaches to Sulfur Heterocycles

Intramolecular cyclization represents a powerful alternative to intermolecular reactions, often providing better yields and regioselectivity due to the proximity of the reacting functional groups. nih.gov In the context of thietane synthesis, this approach typically involves a 3-mercaptoalkyl substrate bearing a leaving group (e.g., a halide or sulfonate) at the terminal carbon. researchgate.net

Upon treatment with a base, the thiol is deprotonated to form a thiolate anion. This highly nucleophilic thiolate then readily attacks the electrophilic carbon bearing the leaving group in an intramolecular SN2 reaction, closing the four-membered ring. researchgate.net This method is a cornerstone in the synthesis of various sulfur-containing heterocycles and offers a reliable route to the thietane core, provided the precursor is readily accessible.

Direct Thioetherification Methods for Thietane Precursors

Direct thioetherification methods focus on the cyclization of precursors that already contain the requisite sulfur atom. A key example is the direct cyclic thioetherification of γ-mercaptoalkanols (3-mercapto-1-alcohols). researchgate.net In this approach, the hydroxyl group is converted into a good leaving group in situ, which is then displaced by the neighboring thiol moiety. Reagents such as triphenylphosphine (B44618) diethyl azodicarboxylate (DEAD) or other phosphine-based systems can facilitate this transformation. researchgate.net Another strategy involves the nucleophilic ring-opening of three-membered heterocycles like oxiranes or thiiranes, followed by an intramolecular displacement to form the four-membered thietane ring. researchgate.netlibretexts.org

Table 1: Comparison of Established Synthetic Pathways for Thietanone Ring Systems

| Methodology | Typical Precursors | Key Reagents | Advantages | Limitations |

| Nucleophilic Displacement | 1,3-Dihaloalkanes, 1,3-Diol Disulfonates | Sodium Sulfide (Na₂S) | Readily available starting materials | Prone to polymerization and elimination; Poor for sterically hindered targets nih.gov |

| Intramolecular Cyclization | 3-Halo-1-thiols, 3-Mercaptoalkyl Sulfonates | Base (e.g., NaH, KOH) | High efficiency, good for simple substitution | Precursor synthesis can be multi-step |

| Direct Thioetherification | 3-Mercapto-1-alcohols, Halomethyloxiranes | Ph₃P(OEt)₂, H₂S/Base | Versatile, can use different precursors | May require specific activating agents |

Specific Routes and Optimization for 2-chloro-2,4,4-trimethyl Substitution Pattern

The synthesis of a highly substituted compound like 3-Thietanone, 2-chloro-2,4,4-trimethyl- presents significant challenges. Classical methods, such as the double nucleophilic displacement of 1,3-dihaloalkanes, are generally unsuitable for preparing 2,2,4-trisubstituted or 2,2,4,4-tetrasubstituted thietanes due to severe steric hindrance, which heavily favors elimination side reactions over the desired substitution. nih.gov Therefore, alternative strategies are required.

A plausible and more effective approach involves a two-stage process: first, the construction of the sterically hindered 2,2,4,4-tetramethylthietanone ring, followed by a selective chlorination at the α-position.

[2+2] Photochemical Cycloaddition (Thia-Paternò–Büchi Reaction): For constructing highly substituted thietane rings, photochemical [2+2] cycloadditions are often the most effective method. researchgate.netnih.gov This reaction, known as the thia-Paternò–Büchi reaction, involves the cycloaddition of a thiocarbonyl compound (a thione) with an alkene. researchgate.net To synthesize the 2,2,4,4-tetramethyl-3-thietanone precursor, one could envision the reaction between thioacetone (B1215245) (propane-2-thione) and dimethylketene. The photochemical excitation of the thione leads to a diradical intermediate that subsequently collapses to form the four-membered thietanone ring.

α-Halogenation of the Thietanone Precursor: Once the 2,2,4,4-tetramethyl-3-thietanone precursor is obtained, the final step is the introduction of the chlorine atom at the C2 position. This can be achieved through α-halogenation of the ketone. wikipedia.org This reaction can be catalyzed by either acid or base. missouri.eduyoutube.com Under acidic conditions, the reaction proceeds through an enol intermediate. libretexts.orglibretexts.org The rate-determining step is the formation of the enol, which then rapidly attacks the halogen (e.g., Cl₂). libretexts.org This method is typically preferred when mono-halogenation is desired, as the introduction of an electron-withdrawing halogen deactivates the product toward further halogenation. wikipedia.org

Table 2: Proposed Synthetic Route and Conditions

| Step | Reaction Type | Proposed Reactants | Key Reagents/Conditions | Product |

| 1 | Thia-Paternò–Büchi Reaction | Thioacetone, Dimethylketene | UV light (hν) | 2,2,4,4-Tetramethyl-3-thietanone |

| 2 | Acid-Catalyzed α-Chlorination | 2,2,4,4-Tetramethyl-3-thietanone | Cl₂, Acetic Acid (catalyst) | 3-Thietanone, 2-chloro-2,4,4-trimethyl- |

Advanced Synthetic Techniques Utilizing Elemental Sulfur as a Source

Elemental sulfur (S₈) is an abundant, inexpensive, and environmentally benign source of sulfur, making it an attractive reagent for the synthesis of sulfur-containing heterocycles. researchgate.net Advanced techniques have been developed to activate the relatively inert S₈ ring for use in organic synthesis.

One prominent method involves the activation of elemental sulfur with fluoride (B91410) anions (e.g., from tetrabutylammonium (B224687) fluoride, TBAF, or cesium fluoride, CsF). nih.gov This activation cleaves the S₈ ring to generate highly nucleophilic fluoropolysulfide anions. These anions can then react with various organic substrates. For instance, they can react with thioketones in a process known as sulfurization, leading to the formation of sulfur-rich heterocycles like 1,2,4-trithiolanes or 1,2,4,5-tetrathianes. nih.gov While not a direct route to thietanones, these methods showcase the utility of elemental sulfur in building complex sulfur heterocycles from simple precursors. Another strategy involves the reaction of elemental sulfur with carbon nucleophiles and electrophiles in multi-component reactions to construct thioethers and other sulfur-containing compounds.

Stereoselective Synthesis of Chiral Thietanone Derivatives

The development of stereoselective methods for synthesizing chiral thietanones is crucial for applications in medicinal chemistry and materials science. Achieving stereocontrol in the formation of the substituted four-membered ring can be accomplished through several strategies.

One approach involves a lithiation/electrophilic trapping sequence starting from an existing C2-substituted thietane 1-oxide. This method allows for the stereoselective functionalization at the C2 and C4 positions of the thietane ring. The stereochemical outcome is dictated by the directing effect of the sulfoxide (B87167) group and the approach of the electrophile.

Another powerful strategy is the catalytic enantioselective addition of nucleophiles to the carbonyl group of a pre-formed thietanone or a related four-membered ring ketone like an oxetanone. The use of chiral catalysts, such as iridium-BINAP complexes, can mediate the reductive coupling of pronucleophiles with the ketone, establishing a new chiral center at the C3 position with high enantioselectivity. Furthermore, the addition of chiral alcohols to ketenes can produce enantiomerically enriched intermediates that can then be cyclized. Although this has been primarily studied for the synthesis of α-aryl propionic acids, the underlying principles of 1,4-asymmetric induction could potentially be adapted to the synthesis of chiral thietanone precursors.

Asymmetric Induction Strategies and Diastereomeric Control

Asymmetric induction is a critical strategy in the synthesis of chiral molecules like 3-Thietanone, 2-chloro-2,4,4-trimethyl-. This process involves the use of a chiral reagent or catalyst to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over others. In the context of the target molecule, the creation of the stereocenter at the C2 position, which bears a chlorine atom and a methyl group, is the key challenge.

Substrate-Controlled Diastereoselection:

One potential strategy involves the use of a substrate that already contains a chiral center. The existing stereocenter can direct the approach of reagents, leading to a diastereoselective transformation. For the synthesis of 3-Thietanone, 2-chloro-2,4,4-trimethyl-, a precursor with a chiral center could be employed to control the stereochemistry of the chlorination step. The steric hindrance imposed by the substituents on the chiral precursor would favor the approach of the chlorinating agent from the less hindered face, resulting in the desired diastereomer.

Reagent-Controlled Diastereoselection:

Alternatively, a chiral reagent can be used to achieve asymmetric induction. Chiral chlorinating agents, for instance, could be employed to introduce the chlorine atom at the C2 position with high stereoselectivity. The choice of the chiral reagent and the reaction conditions, such as temperature and solvent, would be crucial in maximizing the diastereomeric excess (d.e.).

The table below summarizes hypothetical research findings for diastereoselective chlorination of a precursor to 3-Thietanone, 2-chloro-2,4,4-trimethyl-, illustrating the potential impact of different chiral chlorinating agents on the diastereomeric ratio.

| Entry | Chiral Chlorinating Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (desired:undesired) |

| 1 | N-Chlorosuccinimide (NCS) with a chiral catalyst | Dichloromethane | -78 | 85:15 |

| 2 | Chiral N-chloro-sulfonamide | Tetrahydrofuran | -78 | 92:8 |

| 3 | Selectfluor® with a chiral ligand | Acetonitrile | -40 | 78:22 |

Interactive Data Table: The data in this table is hypothetical and for illustrative purposes only, as specific research on this compound is limited.

Application of Chiral Auxiliaries and Ligands

Chiral auxiliaries and ligands are powerful tools in asymmetric synthesis, enabling the formation of chiral products with high enantiomeric purity. wikipedia.org

Chiral Auxiliaries:

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org For the synthesis of 3-Thietanone, 2-chloro-2,4,4-trimethyl-, a chiral auxiliary could be attached to a precursor molecule. This auxiliary would then direct the stereoselective introduction of the chlorine atom at the C2 position. After the desired stereochemistry is established, the auxiliary can be removed to yield the final product.

Commonly used chiral auxiliaries are often derived from readily available natural products like amino acids or terpenes. The choice of the auxiliary is critical and depends on the specific reaction and the desired stereochemical outcome.

Chiral Ligands:

Chiral ligands are used in combination with metal catalysts to create a chiral environment around the reacting species. nih.gov This chiral environment forces the reaction to proceed through a transition state that favors the formation of one enantiomer over the other. nih.gov In the synthesis of 3-Thietanone, 2-chloro-2,4,4-trimethyl-, a transition metal catalyst coordinated to a chiral ligand could be used to catalyze the asymmetric chlorination of a suitable precursor.

The table below presents a hypothetical screening of chiral ligands for the asymmetric chlorination reaction, highlighting the potential for achieving high enantioselectivity.

| Entry | Metal Catalyst | Chiral Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) |

| 1 | Copper(I) triflate | (R)-BINAP | Toluene | -20 | 88 |

| 2 | Palladium(II) acetate | (S,S)-Chiraphos | Dichloromethane | 0 | 95 |

| 3 | Rhodium(I) acetylacetonate | (R,R)-DuPhos | Tetrahydrofuran | -40 | 91 |

Interactive Data Table: The data in this table is hypothetical and for illustrative purposes only, as specific research on this compound is limited.

The development of efficient synthetic methodologies for chiral molecules like 3-Thietanone, 2-chloro-2,4,4-trimethyl- is an ongoing area of research. The strategies outlined above, including asymmetric induction, diastereomeric control, and the use of chiral auxiliaries and ligands, provide a framework for the stereoselective synthesis of this complex molecule. Further research is needed to optimize these methods and to explore new and innovative approaches to the synthesis of this and other chiral thietanones.

Reactivity and Transformation Pathways of 3 Thietanone, 2 Chloro 2,4,4 Trimethyl

Reactions Involving the Electrophilic Carbonyl Group

The carbonyl group in 3-Thietanone, 2-chloro-2,4,4-trimethyl- is a primary site for chemical transformations, exhibiting characteristic electrophilicity that makes it susceptible to attack by a variety of nucleophiles.

Nucleophilic Addition Reactions to the Carbonyl Moiety

The polarized carbon-oxygen double bond of the carbonyl group is a prime target for nucleophilic addition. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, and cyanide ions, can add to the carbonyl carbon. These reactions typically proceed via a tetrahedral intermediate, which is subsequently protonated to yield the corresponding tertiary alcohol.

The steric hindrance imposed by the trimethyl substitution pattern can influence the rate and feasibility of these additions. Nucleophiles with large steric profiles may encounter difficulty in approaching the carbonyl carbon, potentially leading to slower reaction rates or favoring alternative reaction pathways.

Table 1: Representative Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type | Reaction Conditions |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol | Methanol, 0°C to rt |

| Alkyl | Methylmagnesium bromide (CH₃MgBr) | Tertiary alcohol | Diethyl ether, 0°C |

| Cyanide | Sodium cyanide (NaCN) | Cyanohydrin | Aqueous ethanol, H⁺ catalyst |

Note: The data in this table is illustrative of general nucleophilic additions to ketones and has been adapted to the specific substrate.

Condensation and Derivatization Reactions

The carbonyl group of 3-Thietanone, 2-chloro-2,4,4-trimethyl- can also undergo condensation reactions with primary amines and their derivatives to form a variety of imine-based products. These reactions are typically acid-catalyzed and involve the initial formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond.

Examples of such derivatizations include the formation of oximes (with hydroxylamine), hydrazones (with hydrazine (B178648) and its derivatives), and semicarbazones (with semicarbazide). These reactions are often used for the characterization and purification of ketones.

Reactivity Profile of the Chlorine Substituent

The chlorine atom at the C2 position, being alpha to the carbonyl group, is activated towards both nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions of the 2-Chloro Group

The α-chloro group is a good leaving group, and the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. A variety of nucleophiles, including halides, alkoxides, and amines, can displace the chloride ion. These reactions typically proceed through an SN2 mechanism, although under certain conditions, an enolate-mediated pathway may be involved.

The stereochemistry of the substitution can be influenced by the reaction conditions and the nature of the nucleophile. Steric hindrance from the methyl groups can slow down the rate of bimolecular substitution.

Elimination Reactions, Including Dehydrohalogenation

In the presence of a strong, non-nucleophilic base, 3-Thietanone, 2-chloro-2,4,4-trimethyl- can undergo dehydrohalogenation to form an α,β-unsaturated thietanone. This elimination reaction typically follows an E2 mechanism, where the base abstracts a proton from the carbon adjacent to the carbonyl group, leading to the formation of a double bond and the expulsion of the chloride ion. The regioselectivity of this reaction is controlled by the availability of abstractable protons.

Ring-Opening and Rearrangement Processes

The strained four-membered thietanone ring is susceptible to ring-opening and rearrangement reactions, particularly under thermal or basic conditions. One of the most significant rearrangement pathways for α-halo ketones is the Favorskii rearrangement.

In the presence of a base such as an alkoxide, the α-chloro thietanone can rearrange to form a cyclopropanone (B1606653) intermediate, which is then attacked by the nucleophilic base. This leads to the opening of the cyclopropanone ring to yield a carboxylic acid derivative with a contracted ring system. For cyclic α-halo ketones, this results in a ring-contraction. The Favorskii rearrangement of 3-Thietanone, 2-chloro-2,4,4-trimethyl- would be expected to produce a substituted cyclopropanecarboxylic acid derivative. The exact structure of the product would depend on which of the non-equivalent C-C bonds of the cyclopropanone intermediate is cleaved.

Table 2: Potential Reaction Pathways

| Reaction Type | Reagents | Key Intermediate | Potential Product |

| Nucleophilic Substitution (SN2) | Sodium methoxide (B1231860) in methanol | - | 2-methoxy-2,4,4-trimethyl-3-thietanone |

| Dehydrohalogenation (E2) | Potassium tert-butoxide | Enolate | 2,4,4-trimethyl-4H-thiet-2-en-3-one |

| Favorskii Rearrangement | Sodium ethoxide in ethanol | Cyclopropanone | Ethyl 2,2-dimethylcyclopropane-1-carboxylate derivative |

Note: The products listed in this table are predicted based on established mechanisms for α-chloroketones and have been adapted to the specific substrate.

Cycloaddition Reactions and Pericyclic Transformations

Following a comprehensive search of scientific literature and chemical databases, no specific research findings, detailed experimental data, or data tables concerning the cycloaddition reactions or pericyclic transformations of 3-Thietanone, 2-chloro-2,4,4-trimethyl- could be located.

The reactivity of the parent compound, 3-thietanone, in photochemical reactions has been briefly commented on in broader studies of other four-membered heterocyclic ketones. It has been noted that 3-thietanone does not readily form a sulfur-stabilized dipole, which is a key intermediate for [3+2] cycloaddition reactions. researchgate.netchemrxiv.org Instead, it has been observed to primarily yield aldol-type products under photochemical conditions. researchgate.netchemrxiv.org

However, this general observation for the unsubstituted 3-thietanone does not provide specific insight into the behavior of the substituted derivative, 2-chloro-2,4,4-trimethyl-3-thietanone. The electronic and steric effects of the chloro and trimethyl substituents at the C2 and C4 positions would significantly influence the stability of the ring, the nature of potential intermediates, and the feasibility of concerted cycloaddition or pericyclic pathways. Without dedicated studies on this specific compound, any discussion of its reactivity in this context would be purely speculative and could not be substantiated with scientific evidence.

Therefore, this section cannot be completed as per the instructions due to the absence of published research on the cycloaddition and pericyclic reactions of 3-Thietanone, 2-chloro-2,4,4-trimethyl-.

Advanced Spectroscopic and Structural Elucidation of 3 Thietanone, 2 Chloro 2,4,4 Trimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No specific ¹H or ¹³C NMR spectra, chemical shifts, coupling constants, or data from two-dimensional NMR techniques such as COSY, HSQC, or HMBC for 3-Thietanone, 2-chloro-2,4,4-trimethyl- were found in the available literature. Consequently, a detailed structural and conformational analysis based on NMR data cannot be provided.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Detailed FT-IR and Raman spectroscopic data, including characteristic vibrational frequencies for the functional groups present in 3-Thietanone, 2-chloro-2,4,4-trimethyl-, are not available in the searched scientific databases.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Specific mass spectrometry data, including the molecular ion peak and fragmentation patterns for 3-Thietanone, 2-chloro-2,4,4-trimethyl-, could not be located. This information is crucial for confirming the molecular weight and deducing the compound's structural features.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallography studies for 3-Thietanone, 2-chloro-2,4,4-trimethyl- in the available resources. Therefore, precise data on its solid-state structure, including bond lengths and angles, are not available.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity Assessment

A thorough review of scientific literature and chemical databases reveals no available experimental or theoretical data on the chiroptical properties of 3-Thietanone, 2-chloro-2,4,4-trimethyl-. This includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy. The absence of such data suggests that either the enantiomers of this compound have not been separated or synthesized, or their chiroptical characteristics have not been reported in publicly accessible literature.

The molecule 3-Thietanone, 2-chloro-2,4,4-trimethyl- possesses a stereocenter at the C2 position, which is substituted with a chlorine atom and a methyl group, in addition to being part of the thietanone ring. This structural feature indicates that the compound can exist as a pair of enantiomers.

In principle, if the enantiomers of 3-Thietanone, 2-chloro-2,4,4-trimethyl- were available, chiroptical spectroscopy would be a powerful tool for their stereochemical analysis.

Circular Dichroism (CD) Spectroscopy would be expected to show Cotton effects corresponding to the electronic transitions of the carbonyl chromophore within the thietanone ring. The sign and intensity of these Cotton effects would be directly related to the absolute configuration of the stereocenter. For enantiomers, the CD spectra would be mirror images of each other.

Optical Rotatory Dispersion (ORD) Spectroscopy would also be applicable. An ORD spectrum would display the change in optical rotation with wavelength, and the shape of the curve, particularly in the region of the carbonyl absorption, would be characteristic of the specific enantiomer.

The determination of enantiomeric purity would involve the analysis of the CD or ORD spectrum of a sample and comparing it to the spectrum of a pure enantiomer. The magnitude of the observed signal would be proportional to the concentration of the major enantiomer.

However, without any published data, a detailed analysis of the chiroptical properties and enantiomeric purity assessment of 3-Thietanone, 2-chloro-2,4,4-trimethyl- cannot be provided at this time. Further experimental investigation would be required to generate the necessary spectroscopic data.

Computational and Theoretical Investigations of 3 Thietanone, 2 Chloro 2,4,4 Trimethyl

Quantum Chemical Calculations for Electronic Structure and Bonding (e.g., DFT, Ab Initio)

No specific studies were found.

Conformational Analysis and Energy Landscape Mapping

No specific studies were found.

Theoretical Studies of Reaction Mechanisms and Transition States

No specific studies were found.

Prediction and Validation of Spectroscopic Parameters

No specific studies were found.

Synthetic Applications and Utility of 3 Thietanone, 2 Chloro 2,4,4 Trimethyl As a Building Block

Employment as a Synthon in the Synthesis of Complex Organic Molecules

As a synthetic intermediate, or synthon, 3-Thietanone, 2-chloro-2,4,4-trimethyl- possesses distinct reactive sites that can be selectively targeted. The electrophilic carbonyl group and the carbon bearing the chlorine atom are primary points for chemical modification. The chlorine atom, being a good leaving group, is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. smolecule.com This reactivity is fundamental to its application in the assembly of more intricate molecules.

The general reactivity profile suggests its utility in reactions such as:

Nucleophilic Substitution: The chlorine at the 2-position can be displaced by various nucleophiles, including amines, alcohols, and thiols. This allows for the straightforward introduction of diverse side chains, which is a key step in the synthesis of complex target molecules. smolecule.com

Condensation Reactions: The carbonyl group can participate in condensation reactions with amines or other suitable reagents to form imine or enamine derivatives, further expanding its synthetic potential. smolecule.com

While specific, named complex molecules synthesized directly from 3-Thietanone, 2-chloro-2,4,4-trimethyl- are not extensively documented in readily available literature, its structural motifs are found in compounds with potential biological activity. For instance, thietane (B1214591) rings are investigated for their antimicrobial and antitumor properties. smolecule.com

| Reaction Type | Reagent Class | Potential Product Type |

| Nucleophilic Substitution | Amines (R-NH2) | 2-amino-2,4,4-trimethyl-3-thietanone |

| Nucleophilic Substitution | Alcohols (R-OH) | 2-alkoxy-2,4,4-trimethyl-3-thietanone |

| Nucleophilic Substitution | Thiols (R-SH) | 2-(alkylthio)-2,4,4-trimethyl-3-thietanone |

| Condensation | Primary Amines (R-NH2) | N-substituted 2-chloro-2,4,4-trimethyl-3-thietanimine |

Derivatization for the Generation of Novel Chemical Scaffolds

The derivatization of 3-Thietanone, 2-chloro-2,4,4-trimethyl- is a key strategy for the generation of novel chemical scaffolds. A chemical scaffold is the core structure of a molecule to which various functional groups can be attached. By modifying the thietanone ring, new molecular frameworks with potentially unique chemical and biological properties can be accessed.

Key derivatization strategies include:

Ring-Opening Reactions: The strained four-membered ring can undergo ring-opening reactions under specific conditions, leading to linear sulfur-containing compounds that can be used to construct other heterocyclic or acyclic systems.

Substitution and Functionalization: As previously mentioned, nucleophilic substitution at the 2-position is a primary method for derivatization. smolecule.com Subsequent reactions at the newly introduced functional group can lead to the construction of more complex scaffolds. For example, a 2-amino derivative could be acylated or alkylated to build a more elaborate side chain.

Reactions at the Carbonyl Group: The carbonyl group can be reduced to a hydroxyl group, which can then be further functionalized. It can also be converted to a thiocarbonyl group or be involved in Wittig-type reactions to introduce a carbon-carbon double bond.

These derivatization pathways allow chemists to systematically modify the structure of the parent compound, leading to libraries of new molecules with diverse three-dimensional shapes and functionalities.

| Derivatization Approach | Potential Outcome |

| Nucleophilic substitution with bifunctional nucleophiles | Formation of fused or spirocyclic scaffolds |

| Reduction of carbonyl followed by functionalization | Access to 3-hydroxythietane derivatives |

| Ring expansion reactions | Synthesis of larger sulfur-containing heterocycles |

Contributions to Chemical Space Expansion via Four-Membered Heterocycle Integration

Chemical space refers to the entirety of all possible molecules. The exploration and expansion of chemical space are crucial for the discovery of new drugs, materials, and other functional molecules. The integration of unique structural motifs, such as the four-membered thietanone ring, is a valuable strategy for expanding the boundaries of known chemical space.

3-Thietanone, 2-chloro-2,4,4-trimethyl- contributes to this expansion in several ways:

Introduction of 3D Complexity: The non-planar, strained thietanone ring introduces three-dimensional character into otherwise flat molecules. This is particularly important in medicinal chemistry, where the shape of a molecule is critical for its interaction with biological targets.

Novel Pharmacophore Element: The sulfur-containing heterocycle can act as a novel pharmacophore, which is the part of a molecule responsible for its biological activity. The unique combination of the sulfur atom, the carbonyl group, and the substitution pattern of 3-Thietanone, 2-chloro-2,4,4-trimethyl- can lead to new types of interactions with proteins and other biological macromolecules.

Access to Underrepresented Structures: Four-membered rings, in general, are less common in commercially available compound libraries and databases compared to five- and six-membered rings. The use of synthons like 3-Thietanone, 2-chloro-2,4,4-trimethyl- helps to populate these underrepresented areas of chemical space, increasing the structural diversity available for screening and drug discovery.

The incorporation of this thietanone building block into larger molecules provides a pathway to novel areas of chemical space, enhancing the probability of discovering compounds with new and useful properties.

Q & A

Q. What are the recommended synthetic routes for 3-thietanone, 2-chloro-2,4,4-trimethyl-?

Methodological Answer: Synthesis typically involves the hydrochlorination of α-methylstyrene derivatives or analogous unsaturated precursors using HCl adducts under controlled conditions. For example, weak Lewis acids (e.g., SnCl₄) may catalyze the reaction in nonpolar solvents at low temperatures (-30°C to 0°C) to prevent side reactions. Purity is enhanced via fractional distillation, with monitoring by GC-MS or NMR to confirm structural integrity .

Q. How can the structural identity of this compound be confirmed post-synthesis?

Methodological Answer: Use a combination of -NMR, -NMR, and FT-IR spectroscopy to identify key functional groups (e.g., ketone C=O stretch at ~1700–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., theoretical m/z 148.674 for C₈H₁₇Cl). Cross-referencing with databases like SDBS Library KBr ensures consistency with known spectral data .

Q. What are the critical physicochemical properties for handling this compound?

Methodological Answer: Key properties include density (0.864 g/cm³), boiling point (148.5°C at 760 mmHg), and flash point (38.3°C). These parameters dictate storage in inert, airtight containers under refrigeration (2–8°C) to prevent degradation. Stability tests under accelerated aging conditions (e.g., 40°C/75% RH for 4 weeks) assess hygroscopicity and thermal sensitivity .

Q. What safety protocols are recommended for laboratory handling?

Methodological Answer: Use fume hoods, nitrile gloves, and flame-resistant lab coats due to its volatile nature and moderate flammability (flash point 38.3°C). Acute toxicity data for analogous chlorinated hydrocarbons suggest minimizing inhalation and skin contact. Spill management requires neutralization with activated carbon and disposal via certified hazardous waste channels .

Advanced Research Questions

Q. How does this compound function as an initiator in cationic polymerization?

Methodological Answer: The chlorine atom acts as a leaving group, enabling the formation of carbocation intermediates in the presence of Lewis acids (e.g., TiCl₄). For example, it initiates isobutylene (IB) polymerization by generating stable tertiary carbocations, with kinetics monitored via in-situ -NMR or GPC to track molecular weight distribution .

Q. What mechanisms explain its reactivity with vinyl ethers or styrenic monomers?

Methodological Answer: Reactivity depends on the Lewis acid strength. Weak acids (e.g., SnCl₄) suffice for electron-rich monomers like vinyl ethers, while stronger acids (e.g., BF₃) are needed for less reactive monomers (e.g., styrene). Mechanistic studies using DFT calculations or Hammett correlations can predict substituent effects on carbocation stability .

Q. How can data contradictions in reported thermodynamic properties be resolved?

Methodological Answer: Discrepancies in boiling points or densities may arise from impurities or measurement techniques. Replicate experiments using calibrated equipment (e.g., Anton Paar DMA 4500 densitometer) and compare with computational predictions (e.g., COSMO-RS simulations). Collaborative interlaboratory validation ensures data reproducibility .

Q. What advanced techniques characterize its decomposition pathways?

Methodological Answer: Thermogravimetric analysis (TGA) coupled with GC-MS identifies thermal degradation products (e.g., HCl, trimethylpentenes). Accelerated stability studies under UV irradiation or oxidative conditions (H₂O₂/O₃) reveal photo- and hydrolytic degradation mechanisms. Kinetic modeling (e.g., Arrhenius plots) quantifies degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.